2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide
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Description
2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenicity and Toxicological Studies
Compounds similar to the queried chemical have been investigated for their carcinogenicity and toxicological effects. Studies on related nitrofurans and benzothiazoles have provided insights into their potential carcinogenic risks and interactions with biological systems. For instance, the carcinogenicity of 5-nitrofurans with heterocyclic substituents was investigated, revealing various tissue-specific tumors in animal models (Cohen et al., 1975).
Pharmacological Applications
The pharmacological potential of benzothiazole derivatives, including antimicrobial, antitumor, and anti-inflammatory activities, has been a subject of extensive research. For example, novel benzothiazoline acetamide analogs were studied for their ligand-protein interactions and potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and natural bond orbital analysis for understanding intramolecular interactions (Mary et al., 2020).
properties
IUPAC Name |
2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(17-10-13-4-3-9-23-13)11-18-14-5-1-2-6-15(14)19(12-7-8-12)24(18,21)22/h1-6,9,12H,7-8,10-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWHHEJQWNZILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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